(R)-3,3-difluorocyclopentanamine hydrochloride

Description

BenchChem offers high-quality (R)-3,3-difluorocyclopentanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3,3-difluorocyclopentanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-3,3-difluorocyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHMNFTPGBLCX-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1N)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3,3-difluorocyclopentanamine Hydrochloride: A Core Moiety in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical and physical properties of (R)-3,3-difluorocyclopentanamine hydrochloride. We will delve into the strategic importance of this building block, its synthesis, analytical characterization, and the profound impact of its unique structural features on the pharmacological profiles of next-generation therapeutics.

Introduction: The Strategic Value of Gem-Difluorination in Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine into lead compounds is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. The introduction of a geminal difluoro group, as seen in (R)-3,3-difluorocyclopentanamine, offers a sophisticated method to modulate a molecule's electronics, conformation, and metabolic stability. This specific building block has gained prominence, most notably for its incorporation into targeted therapies such as Janus kinase (JAK) inhibitors.[1] The difluorination at a non-reacting position provides a powerful tool to fine-tune molecular properties without altering the core pharmacophore's binding interactions. This guide provides the core technical data and contextual insights necessary to effectively leverage this valuable synthetic intermediate.

Molecular Identity and Structural Characteristics

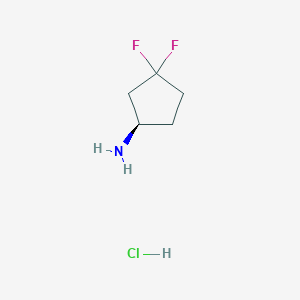

(R)-3,3-difluorocyclopentanamine hydrochloride is a chiral, saturated carbocyclic amine salt. The key structural features are the five-membered cyclopentyl ring, a chiral amine at the C1 position, and a geminal difluoro group at the C3 position.

Caption: 2D Structure of (R)-3,3-difluorocyclopentanamine hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1117936-64-7 | J&K Scientific[2] |

| IUPAC Name | (1R)-3,3-difluorocyclopentan-1-amine hydrochloride | Fluorochem[3] |

| Molecular Formula | C₅H₁₀ClF₂N | PubChem[4] |

| Molecular Weight | 157.59 g/mol | Fluorochem, PubChem[3][4] |

| InChI Key | IIUHMNFTPGBLCX-PGMHMLKASA-N | Fluorochem, J&K Scientific[2][3] |

| Canonical SMILES | Cl.N[C@@H]1CCC(F)(F)C1 | Fluorochem[3] |

Physicochemical Properties: The Impact of Strategic Difluorination

The introduction of two fluorine atoms at the C3 position dramatically alters the physicochemical properties of the cyclopentanamine scaffold compared to its non-fluorinated analog. These changes are central to its utility in drug design.

Table 2: Comparison of Physicochemical Properties

| Property | Cyclopentanamine | (R)-3,3-difluorocyclopentanamine (free base) | Impact of Difluorination & Rationale |

|---|---|---|---|

| Molecular Weight | 85.15 g/mol | 121.13 g/mol [5] | Increased molecular weight. |

| pKa | ~10.55 | ~7.15 (estimated)[1] | Significant reduction in basicity. The two fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bond framework, decreasing the electron density on the nitrogen atom and lowering its basicity (pKa of the conjugate acid). |

| Calculated logP | 0.83 | 0.9[5] | Slight increase in lipophilicity. While fluorine is highly electronegative, its small size means the increase in surface area and the masking of the underlying carbon framework can lead to a net increase in lipophilicity. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų[4][5] | No change. The TPSA is primarily defined by the amine group, which is unaffected by the remote difluorination. |

The most significant consequence of difluorination is the substantial drop in pKa. For orally administered drugs, a lower pKa can be highly advantageous. A pKa around 7.15 means the amine will exist as a mixture of ionized and neutral forms at physiological pH (7.4), which can improve cell membrane permeability and oral bioavailability while reducing potential off-target effects associated with highly basic amines, such as hERG channel interactions.

Synthesis and Purification

The synthesis of chiral difluorinated compounds requires a robust and stereoselective methodology. While multiple proprietary routes exist, a common academic approach involves the fluorination of a ketone precursor followed by stereoselective amination.

Caption: Generalized synthetic workflow for the target compound.

Representative Synthetic Protocol

The following protocol is a generalized representation and should be adapted based on specific laboratory conditions and precursor availability. A related synthesis for a cyclobutane analog highlights the key chemical transformations.[6]

-

Fluorination: 3-Oxocyclopentanecarboxylic acid is esterified and then subjected to fluorination using a suitable agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to yield the 3,3-difluoro ketone intermediate. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures.

-

Stereoselective Amination: The resulting 3,3-difluorocyclopentanone undergoes reductive amination. To achieve the desired (R)-stereochemistry, a chiral auxiliary or a chiral catalyst is employed with a nitrogen source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

Deprotection (if necessary): If a protecting group was used for the amine, it is removed under appropriate conditions (e.g., acid-labile Boc group or hydrogenolysis for a Cbz group).

-

Salt Formation and Purification: The resulting free base, (R)-3,3-difluorocyclopentanamine, is dissolved in a suitable solvent such as isopropanol or diethyl ether. A solution of hydrochloric acid in an organic solvent is added stoichiometrically. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product with high purity.

Trustworthiness through Validation: Each step requires in-process controls. The fluorination reaction progress is monitored by TLC or GC-MS. The enantiomeric excess of the chiral amine is determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Definitive characterization is essential for confirming the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to proton-proton and proton-fluorine coupling. The proton at C1 (the CH-N group) will appear as a complex multiplet. The protons on the cyclopentyl ring will resonate in the aliphatic region, with significant splitting patterns due to geminal, vicinal, and long-range H-F coupling.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the cyclopentyl ring. The C3 carbon directly attached to the two fluorine atoms will appear as a characteristic triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant. The adjacent carbons (C2 and C4) will show smaller two-bond C-F coupling (²JCF).

-

¹⁹F NMR: The fluorine NMR is the simplest and most diagnostic. As the two fluorine atoms are chemically equivalent, they are expected to produce a single resonance. This signal will be split into a multiplet by the adjacent protons on C2 and C4.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[7]

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Molecular Ion (Free Base): [M+H]⁺ = 122.0771 m/z.

-

Calculated Exact Mass (Free Base): 121.0703 Da.[5]

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small neutral molecules. The specific pattern provides a fingerprint for structural confirmation.

Table 3: Summary of Expected Analytical Data

| Analysis | Expected Results |

|---|---|

| Appearance | White to off-white solid |

| ¹H NMR | Complex multiplets in the aliphatic region (1.5 - 4.0 ppm), characteristic splitting due to H-F coupling. |

| ¹³C NMR | 5 signals; C3 as a triplet with large ¹JCF. |

| ¹⁹F NMR | One multiplet resonance. |

| HRMS (ESI+) | [M+H]⁺ for C₅H₉F₂N at m/z 122.0771 ± 5 ppm. |

| Purity (HPLC) | Typically >97%[3] |

Applications in Medicinal Chemistry and Drug Development

The primary value of (R)-3,3-difluorocyclopentanamine hydrochloride lies in its role as a bioisosteric replacement for other cyclic amines, such as cyclopentanamine or pyrrolidine, in drug candidates.

Caption: Causality chain from structural modification to therapeutic benefit.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a geminal difluoro group at the C3 position effectively blocks potential metabolic oxidation at that site, which can be a soft spot in non-fluorinated analogs. This leads to increased metabolic stability and a longer drug half-life.[1]

-

pKa Modulation: As detailed previously, the lowered basicity is a critical feature. This reduces the likelihood of the compound being trapped in acidic lysosomes and can improve the overall absorption and distribution profile.[1]

-

Conformational Control: The bulky fluorine atoms can restrict the conformational flexibility of the cyclopentyl ring, potentially locking the molecule into a more bioactive conformation for its target receptor, thereby increasing potency and selectivity.

A prime example of its successful application is in the development of ritlecitinib , a covalent inhibitor of JAK3 and TEC family kinases. The (R)-3,3-difluorocyclopentanamine moiety is a key part of the molecule, contributing to its optimized pharmacokinetic profile and clinical efficacy.[1]

Safety, Handling, and Storage

As a research chemical, (R)-3,3-difluorocyclopentanamine hydrochloride must be handled with appropriate precautions.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-3,3-difluorocyclopentanamine hydrochloride is more than just a building block; it is an enabling tool for overcoming common challenges in drug discovery. Its defining features—a strategically reduced pKa and a metabolically robust scaffold—provide medicinal chemists with a reliable method to enhance the drug-like properties of complex molecules. A thorough understanding of its synthesis, analytical profile, and the physicochemical rationale for its use is crucial for any research program aiming to develop safer and more effective targeted therapies.

References

-

PubChem. 3,3-Difluorocyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3,3-difluorocyclopentanamine. National Center for Biotechnology Information. [Link]

-

Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

The Impact of Geminal Difluorination on the Physicochemical Properties of Cyclopentanamines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1] Among the various fluorination strategies, the incorporation of a gem-difluoro (CF2) group into cyclic scaffolds, such as cyclopentanamine, provides a nuanced approach to fine-tuning physicochemical parameters critical for drug efficacy and pharmacokinetics.[2] This technical guide provides an in-depth exploration of the effects of gem-difluorination on the core physicochemical properties of cyclopentanamines, offering insights into the underlying mechanisms and providing robust, validated protocols for their experimental determination. For researchers and drug development professionals, a thorough understanding of these effects is paramount for the rational design of novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

Basicity (pKa): The Inductive Effect of Gem-Difluorination

The basicity of the amine functional group, quantified by its pKa value, is a critical determinant of a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding. The introduction of a gem-difluoro group onto the cyclopentane ring has a predictable and significant impact on the basicity of the amine.

The Underlying Causality: Inductive Electron Withdrawal

The primary driver for the change in basicity is the strong inductive electron-withdrawing effect of the two fluorine atoms.[3] Fluorine is the most electronegative element, and its presence on the cyclopentyl ring pulls electron density away from the nitrogen atom of the amine through the sigma-bond framework.[3] This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation, resulting in a decrease in the basicity of the amine.[3] This is experimentally observed as a lowering of the pKa value of the conjugate acid.[3] Studies on analogous gem-difluorinated cycloalkanes have demonstrated a decrease in the pKa of adjacent amine functionalities by approximately 0.3 to 0.5 units.[3]

Quantitative Data Summary

The following table provides a summary of the expected impact of gem-difluorination on the pKa of cyclopentanamine, based on literature precedents for similar cyclic amines.

| Compound | Typical pKa Range | Estimated pKa of Difluorinated Analog | pKa Shift (ΔpKa) |

| Cyclopentanamine | ~10.5 | 10.0 - 10.2 | -0.3 to -0.5 |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the difluorinated cyclopentanamine in a solution of deionized water, often with a small amount of a co-solvent like methanol (e.g., 1:9 v/v methanol:water) to ensure complete dissolution.[5] The concentration should be sufficient to yield a clear inflection point in the titration curve (typically in the millimolar range).[6]

-

Titration Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).[2] Immerse the calibrated electrode in the sample solution, which is continuously stirred using a magnetic stirrer.[6]

-

Initial pH Adjustment: For an amine, the solution is typically made acidic by adding a small amount of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0.[2]

-

Titration: Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[7]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.[6]

-

Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the buffer region on the titration curve. This can be determined from the inflection point of the curve.

Lipophilicity (LogP): A Complex Interplay of Factors

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[8] Unlike the predictable effect on pKa, gem-difluorination can either increase or decrease the LogP of cyclopentanamines, depending on the specific molecular context.[9]

The Dichotomy of Fluorine's Influence on Lipophilicity

The impact of gem-difluorination on LogP is a result of a complex interplay between several factors:

-

Increased Hydrophobicity: The replacement of C-H bonds with C-F bonds generally increases the nonpolar surface area of the molecule, which can lead to an increase in lipophilicity.

-

Altered Molecular Dipole: The introduction of the highly polar C-F bonds significantly alters the molecule's overall dipole moment. In some conformations, this can lead to increased polarity and, consequently, a decrease in lipophilicity.[1] The spatial arrangement of the C-F bonds relative to other functional groups is therefore critical.[9]

-

Conformational Effects: The cyclopentane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations.[3] Gem-difluorination can influence the preferred conformation of the ring, which in turn affects the overall shape and polarity of the molecule, thereby impacting its partitioning behavior.[10][11]

Quantitative Data Summary

The following table illustrates the potential variability in LogP upon gem-difluorination. Actual values are highly dependent on the specific substitution pattern and stereochemistry.

| Compound | Typical LogP | Expected LogP Range of Difluorinated Analog | Potential Change in LogP |

| Cyclopentanamine | ~1.5 | 1.0 - 2.0 | Decrease or Increase |

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for the experimental determination of LogP.[12]

Step-by-Step Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Sample Preparation: Accurately weigh a small amount of the difluorinated cyclopentanamine and dissolve it in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine a known volume of the drug solution with a known volume of the other phase in a separatory funnel or vial. The volume ratio can be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[13]

-

Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases (e.g., 24 hours).[8]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Aqueous Solubility: Kinetic vs. Thermodynamic Considerations

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[14] The impact of gem-difluorination on the aqueous solubility of cyclopentanamines can be complex and is often linked to its effect on lipophilicity and crystal packing.

Factors Influencing Solubility Changes

The introduction of a gem-difluoro group can influence solubility in several ways:

-

Lipophilicity: As a general trend, an increase in lipophilicity (higher LogP) often correlates with a decrease in aqueous solubility. Conversely, a decrease in lipophilicity may enhance solubility.

-

Crystal Lattice Energy: Fluorine can participate in non-covalent interactions, which can affect how the molecules pack in the solid state. Changes in crystal lattice energy can significantly impact the energy required to dissolve the compound, thereby altering its thermodynamic solubility.

Experimental Protocols for Aqueous Solubility Determination

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug discovery.

3.2.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is rapid and suitable for early-stage screening.[8]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the difluorinated cyclopentanamine in dimethyl sulfoxide (DMSO).[15]

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate and perform serial dilutions.[15]

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours).[15] The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer (light scattering).[8] The solubility is defined as the highest concentration at which no precipitate is observed.

3.2.2. Thermodynamic Solubility Assay (Lead Optimization)

This method measures the true equilibrium solubility and is more time-consuming but provides a more accurate value for lead optimization and formulation development.[16]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid difluorinated cyclopentanamine to a vial containing an aqueous buffer.[17]

-

Equilibration: Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]

-

Separation of Undissolved Solid: Filter the suspension to remove any undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[17]

Metabolic Stability: Blocking Sites of Metabolism

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[18] Enhancing metabolic stability is a key goal in drug design to prolong a drug's half-life and improve its oral bioavailability.

The Protective Effect of Gem-Difluorination

Gem-difluorination can significantly enhance the metabolic stability of cyclopentanamines.[19] The C-F bond is considerably stronger than the C-H bond, making it less susceptible to oxidative metabolism by CYP enzymes. By replacing metabolically labile C-H bonds with C-F bonds, particularly at sites prone to oxidation, the overall rate of metabolic clearance can be reduced.[19]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess the metabolic stability of drug candidates.[20]

Step-by-Step Methodology:

-

Reagent Preparation: Thaw pooled human liver microsomes and prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[21] Prepare a solution of the cofactor NADPH.[21]

-

Incubation: Incubate the difluorinated cyclopentanamine (typically at a low concentration, e.g., 1 µM) with the liver microsomes in the reaction buffer at 37°C.[20]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution.[20]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[21]

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[20]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing the Concepts

Diagram 1: Impact of Gem-Difluorination on Physicochemical Properties

Caption: The multifaceted impact of gem-difluorination on key physicochemical properties.

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

Caption: A streamlined workflow for the experimental determination of pKa.

Conclusion: A Versatile Tool for Drug Optimization

The gem-difluorination of cyclopentanamines is a powerful and versatile strategy in drug discovery. It reliably decreases the basicity of the amine through a strong inductive effect, a predictable modification that can be used to fine-tune the ionization state of a drug candidate. The effects on lipophilicity and aqueous solubility are more complex, arising from a subtle interplay of polarity and conformational changes, which necessitates careful experimental evaluation. Importantly, gem-difluorination offers a valuable approach to enhancing metabolic stability by blocking sites of oxidative metabolism. By leveraging the insights and experimental protocols detailed in this guide, researchers can more effectively employ gem-difluorinated cyclopentanamines to design and develop drug candidates with superior physicochemical and pharmacokinetic properties.

References

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. Retrieved from [Link]

-

Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2026). ResearchGate. Retrieved from [Link]

-

Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. (n.d.). PubMed. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

-

Physicochemical properties of fluorine-containing saturated (hetero)cycles. (2023). YouTube. Retrieved from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC - NIH. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

-

Fluorinated Heterocycles. (2025). ResearchGate. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021). YouTube. Retrieved from [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

-

Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. (n.d.). ResearchGate. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. Retrieved from [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons. Retrieved from [Link]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]

-

[3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved from [Link]

Sources

- 1. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. enamine.net [enamine.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. web.mit.edu [web.mit.edu]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. scispace.com [scispace.com]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. evotec.com [evotec.com]

- 18. mttlab.eu [mttlab.eu]

- 19. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. mercell.com [mercell.com]

A Technical Guide to (R)-3,3-difluorocyclopentanamine hydrochloride: A Key Building Block for Advanced Kinase Inhibitors

This technical guide provides an in-depth analysis of (R)-3,3-difluorocyclopentanamine hydrochloride, a critical chiral building block in modern medicinal chemistry. We will explore its chemical identity, strategic importance in drug design, a detailed, patent-documented synthesis, comprehensive characterization protocols, and its pivotal role in the development of targeted therapies, with a focus on Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The unique properties of fluorine, such as its small atomic size and high electronegativity, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] Specifically, the gem-difluoro group (CF2), as present in (R)-3,3-difluorocyclopentanamine, serves as a lipophilic hydrogen-bond donor and can significantly alter the pKa of nearby functional groups, thereby improving cell permeability and metabolic resistance. This strategic fluorination is a key design element in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The subject of this guide is the hydrochloride salt of the chiral amine (R)-3,3-difluorocyclopentanamine. Its precise chemical identity is crucial for unambiguous communication in research and development.

-

IUPAC Name: (1R)-3,3-difluorocyclopentan-1-amine hydrochloride[2]

-

CAS Number: 1117936-64-7[2]

-

Molecular Formula: C₅H₁₀ClF₂N

-

Molecular Weight: 157.59 g/mol [2]

A summary of its key physicochemical properties is presented in Table 1. The gem-difluoro substitution beta to the amine group is known to significantly lower the basicity (pKa) of the amine compared to its non-fluorinated counterpart. This modulation can be critical for optimizing interactions with biological targets and improving oral bioavailability.

| Property | Value | Source |

| IUPAC Name | (1R)-3,3-difluorocyclopentan-1-amine hydrochloride | Fluorochem[2] |

| CAS Number | 1117936-64-7 | Fluorochem[2] |

| Molecular Formula | C₅H₁₀ClF₂N | PubChem[3] |

| Molecular Weight | 157.59 g/mol | Fluorochem[2] |

| Canonical SMILES | Cl.N[C@@H]1CCC(F)(F)C1 | Fluorochem[2] |

| InChI Key | IIUHMNFTPGBLCX-PGMHMLKASA-N | Fluorochem[2] |

Table 1: Key Chemical and Physical Properties of (R)-3,3-difluorocyclopentanamine hydrochloride.

Asymmetric Synthesis: A Patented Route

The enantiomeric purity of (R)-3,3-difluorocyclopentanamine is critical for its application in stereospecific drug candidates. A reliable and scalable asymmetric synthesis is therefore paramount. The following multi-step synthesis is detailed in patent literature, specifically for its use as a key intermediate in the preparation of Janus kinase (JAK) inhibitors.

The synthesis commences with the commercially available starting material, 3,3-difluorocyclopentanone. The key stereochemistry-inducing step involves an asymmetric reductive amination.

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from methodologies described in patent WO2017070588A1, which details the synthesis of related JAK inhibitors.

Step 1: Asymmetric Reductive Amination of 3,3-Difluorocyclopentanone

-

To a solution of 3,3-difluorocyclopentanone (1.0 eq) in a suitable solvent such as methanol (MeOH) at room temperature, add (R)-(-)-1-phenylethylamine (1.1 eq).

-

Stir the mixture for 1-2 hours to facilitate the formation of the corresponding enamine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diastereomeric mixture of N-((R)-1-phenylethyl)-3,3-difluorocyclopentanamine.

Step 2: Deprotection via Hydrogenolysis

-

Dissolve the crude product from Step 1 in methanol.

-

Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus.

-

Shake the reaction vessel at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude (R)-3,3-difluorocyclopentanamine free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3,3-difluorocyclopentanamine hydrochloride as a white to off-white solid.

Caption: Asymmetric synthesis workflow for (R)-3,3-difluorocyclopentanamine hydrochloride.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following represents expected spectroscopic data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

-

δ ~8.5 (br s, 3H, -NH₃⁺)

-

δ ~3.6 (m, 1H, H-1)

-

δ ~2.4 - 2.6 (m, 2H, H-2)

-

δ ~2.2 - 2.4 (m, 2H, H-5)

-

δ ~2.0 - 2.2 (m, 2H, H-4)

¹³C NMR (101 MHz, D₂O):

-

δ ~125 (t, J ≈ 245 Hz, C-3)

-

δ ~55 (s, C-1)

-

δ ~40 (t, J ≈ 25 Hz, C-2, C-5)

-

δ ~35 (s, C-4)

¹⁹F NMR (376 MHz, D₂O):

-

A complex multiplet is expected around δ -90 to -110 ppm.

Infrared (IR) Spectroscopy

-

~2900-3100 cm⁻¹: N-H stretching vibrations of the ammonium group.

-

~2850-2960 cm⁻¹: C-H stretching of the cyclopentyl ring.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

-

~1000-1200 cm⁻¹: Strong C-F stretching vibrations.

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI+)

-

Expected [M+H]⁺: m/z 122.08 (for the free base, C₅H₉F₂N)

Application in Drug Development: A Key Fragment in JAK Inhibitors

(R)-3,3-difluorocyclopentanamine hydrochloride is a crucial intermediate in the synthesis of highly selective Janus kinase (JAK) inhibitors. A prominent example is its incorporation into Ritlecitinib , a covalent inhibitor of JAK3 and the TEC family of kinases, developed for the treatment of autoimmune diseases such as alopecia areata.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors that regulate cell growth, survival, and differentiation, particularly within the immune system. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.

Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

In the synthesis of Ritlecitinib, the amine group of (R)-3,3-difluorocyclopentanamine participates in a crucial amide bond formation, linking it to the core heterocyclic structure of the inhibitor. The specific stereochemistry and the presence of the difluoro group are essential for achieving the high potency and selectivity of the final drug molecule.

Experimental Protocols for Application

The primary utility of (R)-3,3-difluorocyclopentanamine hydrochloride is as a nucleophile in coupling reactions. Below are representative protocols for its use and for evaluating the biological activity of the resulting compounds.

Protocol: Amide Coupling (EDC/HOBt)

This protocol describes a standard method for coupling the amine to a carboxylic acid, a common step in constructing the final active pharmaceutical ingredient.

-

To a solution of the carboxylic acid partner (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, neutralize (R)-3,3-difluorocyclopentanamine hydrochloride (1.1 eq) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

-

Add the neutralized amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol: In Vitro JAK3 Kinase Assay

This protocol provides a framework for assessing the inhibitory activity of a compound derived from (R)-3,3-difluorocyclopentanamine against the JAK3 enzyme.

-

Materials: Recombinant human JAK3 enzyme, a suitable peptide substrate (e.g., a STAT-derived peptide), ATP, and a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Assay Plate Preparation: Serially dilute the test compound in DMSO and then into the kinase buffer in a 96- or 384-well plate.

-

Kinase Reaction: Initiate the reaction by adding a mixture of the JAK3 enzyme and the peptide substrate to the wells, followed by the addition of ATP to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or antibody-based methods (e.g., HTRF®) that detect the phosphorylated product.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

(R)-3,3-difluorocyclopentanamine hydrochloride is more than a simple chemical reagent; it is an enabling building block for the creation of highly sophisticated and selective therapeutic agents. Its value lies in the strategic incorporation of gem-difluorination on a stereochemically defined scaffold, which imparts desirable physicochemical and pharmacological properties. The robust synthetic pathway and its demonstrated utility in the synthesis of the JAK inhibitor Ritlecitinib underscore its importance to the drug development community. This guide provides the foundational knowledge required for researchers to effectively procure, synthesize, characterize, and strategically deploy this valuable compound in their research and development endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53403836, 3,3-Difluorocyclopentan-1-amine hydrochloride. Available at: [Link]

- Rami Reddy, M. et al. (Assignee: Pfizer Inc.). Pyrrolo[2,3-D]pyrimidine compounds. World Intellectual Property Organization, WO2017070588A1, April 27, 2017.

-

Al-Jubari, A. et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(9), 1259. Available at: [Link]

-

Wikipedia. Janus kinase inhibitor. Available at: [Link]

-

Zahid, M. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

Sources

- 1. US8552191B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]

- 2. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 3. WO2011146808A2 - Topical formulation for a jak inhibitor - Google Patents [patents.google.com]

Conformational Landscape of 3,3-Difluorocyclopentanamine: A Technical Guide for Drug Discovery

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, pKa, and binding affinity. The 3,3-difluorocyclopentanamine moiety has emerged as a particularly valuable building block, notably as a key component of the FDA-approved JAK3 inhibitor, ritlecitinib.[1] Understanding the three-dimensional conformational preferences of this saturated heterocyclic system is paramount for rational drug design and the optimization of ligand-receptor interactions. This in-depth technical guide provides a comprehensive analysis of the conformational landscape of 3,3-difluorocyclopentanamine, synthesizing foundational principles of stereoelectronics with practical computational and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorine in Cyclopentanamines

Cyclopentanamine serves as a versatile scaffold in the synthesis of numerous pharmaceuticals.[1] The strategic gem-difluorination at the C3 position, beta to the amine, confers significant advantages for drug discovery. These benefits primarily include a reduction in the basicity of the amine, which can enhance oral bioavailability and mitigate off-target effects, alongside an anticipated increase in metabolic stability due to the steric and electronic shielding of adjacent carbon atoms.[1] The conformational rigidity imparted by the cyclopentane ring, coupled with the profound stereoelectronic effects of the gem-difluoro group, creates a unique and tunable structural motif for probing protein binding pockets.[2]

Foundational Principles: Deconstructing the Conformational Puzzle

The conformational preferences of 3,3-difluorocyclopentanamine are governed by a complex interplay of steric and stereoelectronic forces. To understand the energetic landscape of this molecule, it is essential to first consider the conformational dynamics of the parent cyclopentane ring and the powerful influence of fluorine's unique properties.

The Dynamic Cyclopentane Scaffold: Envelope and Twist Conformations

Unlike the more rigid cyclohexane ring, cyclopentane is in a constant state of flux, rapidly interconverting between a series of non-planar conformations to alleviate torsional strain.[3] A planar cyclopentane conformation would suffer from significant eclipsing interactions between adjacent C-H bonds.[4] To minimize this strain, the ring puckers into two primary, low-energy conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, reminiscent of an open envelope.

-

Twist (Half-Chair) Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below it.

The energy barrier between these conformations is very low, allowing for rapid interconversion at room temperature through a process known as pseudorotation.

The Dominance of Stereoelectronic Effects in Organofluorine Chemistry

The introduction of the highly electronegative fluorine atoms at the C3 position dramatically influences the conformational equilibrium of the cyclopentane ring. The conformational behavior of organofluorine compounds is largely dictated by stereoelectronic effects, including dipole-dipole interactions, charge-dipole interactions, and hyperconjugation.[5]

A key stereoelectronic phenomenon is the gauche effect , where, contrary to steric predictions, a conformation with vicinal electronegative substituents in a gauche relationship (approximately 60° dihedral angle) is more stable than the anti conformation.[6] This stabilization is primarily attributed to hyperconjugation, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized in the gauche arrangement.[6][7]

The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom in a ring to occupy the axial position, despite the greater steric hindrance.[8] This effect is also driven by hyperconjugation, involving the donation of a lone pair of electrons from the ring heteroatom into the σ* antibonding orbital of the exocyclic C-X bond. While 3,3-difluorocyclopentanamine is not a classic anomeric system, analogous n -> σ* interactions involving the nitrogen lone pair can be anticipated and must be considered.

Conformational Analysis of 3,3-Difluorocyclopentanamine: A Synthesis of Forces

The preferred conformation of 3,3-difluorocyclopentanamine will be a delicate balance between minimizing steric strain and maximizing stabilizing stereoelectronic interactions. The puckering of the cyclopentane ring will be influenced by the gem-difluoro group and the amino substituent.

The logical relationship for determining the favored conformations can be visualized as follows:

Caption: Interplay of forces governing conformational preference.

It is plausible that the ring will adopt an envelope or twist conformation where the C-F bonds are positioned to engage in stabilizing gauche interactions with adjacent C-H bonds. The orientation of the amino group (pseudo-axial vs. pseudo-equatorial) will be influenced by its steric bulk and the potential for intramolecular hydrogen bonding with the fluorine atoms or an anomeric-like effect with the C-F bonds.

Methodologies for Conformational Elucidation

A multi-faceted approach combining computational modeling and experimental techniques is essential for a thorough conformational analysis of 3,3-difluorocyclopentanamine.

Computational Chemistry: A Predictive Framework

Computational modeling provides a powerful tool for exploring the potential energy surface of the molecule and identifying low-energy conformers.

Experimental Protocol: Computational Conformational Search and Analysis

-

Structure Generation: Build the 3D structure of 3,3-difluorocyclopentanamine using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a diverse set of low-energy conformers.

-

Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G**) to obtain more accurate relative energies.

-

Data Analysis: Analyze the dihedral angles, bond lengths, and relative energies of the conformers to determine the most stable conformations and the energy barriers between them.

The following diagram illustrates this computational workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

A-Z Guide to Theoretical Structural Analysis of Difluorocyclopentanamine: From Conformational Landscapes to Drug Development Insights

For Immediate Release

A deep understanding of a drug candidate's three-dimensional structure is paramount in modern medicinal chemistry. This guide provides a comprehensive theoretical framework for the structural analysis of difluorocyclopentanamine, a representative of the crucial class of fluorinated cyclic amines. Authored for researchers, computational chemists, and drug development professionals, this document details the causal logic behind computational choices, provides field-proven protocols, and connects theoretical data to actionable development insights.

The Strategic Importance of Fluorinated Alicyclic Amines

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a range of properties crucial for therapeutic success.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[4][5][6] Specifically, strategic fluorination can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][5] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the amine in difluorocyclopentanamine, which is critical for target engagement and pharmacokinetic profiles.[4][7]

Alicyclic amines, like the cyclopentanamine scaffold, provide a three-dimensional structure that can be crucial for fitting into the binding pockets of protein targets. The combination of a cyclic scaffold and fluorine substitution presents a complex interplay of steric and electronic effects that necessitates a detailed theoretical analysis to unlock its full potential.

Conformational Complexity: Beyond the Planar Representation

A simple 2D drawing of difluorocyclopentanamine belies its intricate structural reality. The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure.[8][9][10] These puckered forms, primarily the "envelope" and "twist" conformations, exist in a dynamic equilibrium.

The substitution pattern of the two fluorine atoms and the amine group dictates the relative stability of these conformers. For this analysis, we will consider a representative isomer, trans-3,4-difluorocyclopentan-1-amine, to illustrate the process. The key analytical questions are:

-

Which ring pucker (envelope or twist) is energetically favorable?

-

What are the preferred orientations (axial vs. equatorial-like) of the amine and fluorine substituents?

-

How do intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions between the amine and fluorine atoms, influence the conformational landscape?

The Computational Gauntlet: A Validated Workflow

To answer these questions, a multi-step computational protocol grounded in Density Functional Theory (DFT) is employed. DFT is a robust quantum mechanical method for investigating the electronic structure and properties of molecules, offering a balance of accuracy and computational cost.[11][12]

Diagram: Computational Analysis Workflow

The following diagram outlines the logical flow of the theoretical analysis, from the initial structure to the final property prediction.

Caption: A validated workflow for the theoretical structural analysis of difluorocyclopentanamine.

Experimental Protocol: Step-by-Step Computational Analysis

-

Initial Structure Generation :

-

Action : Build the desired isomer (e.g., trans-3,4-difluorocyclopentan-1-amine) in a molecular editor.

-

Causality : This is the starting point. Multiple stereoisomers exist, and the choice of which to model should be guided by synthetic accessibility or specific hypotheses.

-

-

Conformational Search :

-

Action : Perform a systematic or stochastic conformational search using a computationally inexpensive method like the MMFF94 molecular mechanics force field.

-

Causality : The potential energy surface of a flexible ring is complex. A broad search is essential to identify all relevant low-energy conformations and avoid optimizing only a single, potentially high-energy, local minimum. Semiempirical methods can also be used for this step.[13]

-

-

DFT Geometry Optimization :

-

Action : Take the unique, low-energy conformers from the search (e.g., within 10 kcal/mol of the global minimum) and perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Causality : DFT provides a much more accurate description of the electronic structure than molecular mechanics. This step refines the molecular geometry to find the precise location of the energy minimum for each conformation on the quantum mechanical potential energy surface.

-

-

Frequency Analysis :

-

Action : For each optimized structure, calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G*).

-

Causality (Self-Validation) : This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum. A single imaginary frequency would indicate a transition state. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections for more accurate energy comparisons.

-

-

Single-Point Energy Refinement :

-

Action : On the optimized geometries from Step 3, perform a single-point energy calculation using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)).

-

Causality : Functionals like M06-2X are often better at describing non-covalent interactions, which may be important in fluorinated systems. A larger basis set provides a more flexible mathematical description of the electron distribution, leading to more accurate energies. This "multi-level" approach is a cost-effective way to achieve high accuracy.

-

-

Property Calculation and Analysis :

Analysis of Results: Translating Data into Insights

The output of the computational workflow provides a wealth of quantitative data. This data should be organized and interpreted to build a complete picture of the molecule's structural and electronic character.

Data Presentation: Conformational Energies and Properties

| Conformer ID | Ring Pucker | Amine Position | Relative Energy (kcal/mol)¹ | Dipole Moment (Debye) |

| Conf-01 | Envelope | Equatorial | 0.00 | 2.15 |

| Conf-02 | Twist | Axial-like | 0.85 | 3.50 |

| Conf-03 | Envelope | Axial | 1.20 | 1.55 |

| Conf-04 | Twist | Equatorial-like | 1.55 | 2.90 |

| ¹ Relative energies calculated at the M06-2X/6-311+G(d,p)//B3LYP/6-31G* level, including ZPVE corrections. Data is illustrative. |

Interpretation :

-

Relative Stabilities : The table reveals that Conf-01 is the global minimum, the most stable conformation. The small energy differences (< 2 kcal/mol) suggest that multiple conformations will be significantly populated at room temperature. This conformational flexibility can be key for adapting to different biological target environments.

-

Dipole Moment : The significant variation in the dipole moment among conformers is noteworthy. A higher dipole moment (as in Conf-02) may lead to stronger polar interactions and increased water solubility, whereas a lower dipole moment could favor membrane permeability.

Analysis of Electronic Properties

-

Molecular Electrostatic Potential (MEP) : An MEP surface map visually identifies regions of positive and negative electrostatic potential. For difluorocyclopentanamine, we would expect a strongly positive potential (blue) near the ammonium group (-NH3+) and negative potential (red) around the electronegative fluorine atoms. This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions with a protein target.

-

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals indicates which atoms are most likely to be involved in chemical reactions or charge-transfer interactions.

Implications for Drug Development

The theoretical analysis provides direct, actionable insights for drug development professionals.

-

Structure-Activity Relationship (SAR) : By understanding the stable conformations, chemists can design derivatives that lock the molecule into a bioactive conformation, potentially increasing potency. For example, if Conf-01 is found to be the binding conformation, adding a bulky group that disfavors other conformers could be a rational design strategy.

-

Pharmacokinetic (ADME) Prediction : The calculated properties can inform predictions of absorption, distribution, metabolism, and excretion (ADME).[17]

-

Lipophilicity (LogP) : While not directly calculated here, the dipole moment and surface properties are related to lipophilicity, a key parameter for membrane permeability and bioavailability.[18]

-

pKa : The electronic environment around the amine group, heavily influenced by the fluorine atoms, will modulate its basicity (pKa).[7] DFT calculations can accurately predict pKa, which is critical for determining the charge state of the molecule at physiological pH and its solubility.

-

-

Metabolic Stability : Analysis of the C-H bond strengths can help identify potential sites of metabolic attack by Cytochrome P450 enzymes. The presence of fluorine atoms is known to block such metabolism, and this analysis can confirm the protective effect.[5]

Conclusion

The theoretical structural analysis of difluorocyclopentanamine is a powerful, multi-faceted process that transforms a simple molecular structure into a rich dataset of chemical information. By employing a validated computational workflow based on Density Functional Theory, it is possible to elucidate the complex conformational landscape and electronic properties of this important chemical scaffold. These theoretical insights provide a rational foundation for molecular design, enabling researchers to fine-tune properties like binding affinity, selectivity, and pharmacokinetics, ultimately accelerating the journey from a promising molecule to a successful therapeutic agent.

References

-

De Clercq, E. (2006). Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphonates. PubMed. Available at: [Link]

-

Jaruwat, P., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

-

Jadhav, S. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Topczewska, P. M., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

-

Glowienke, M., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available at: [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. Scribd. Available at: [Link]

-

Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. Available at: [Link]

-

Zaragoza-Calero, E., et al. (2023). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. PubMed Central. Available at: [Link]

-

Ilardi, E. A., et al. (2014). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Density functional theory. Wikipedia. Available at: [Link]

-

LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

-

Boeyens, J. C. A. (2009). Conformational analysis of ring pucker. ResearchGate. Available at: [Link]

-

Ghorbel, A., et al. (2023). Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr–H Functionalization of (Hetero)arenes. ResearchGate. Available at: [Link]

-

Hait, D., et al. (2021). Density-Corrected Density Functional Theory for Molecular Properties. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Advances in Physics: X. (n.d.). Density functional theory predictions of the mechanical properties of crystalline materials. Taylor & Francis Online. Available at: [Link]

-

Shcherbina, A., et al. (2023). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

-

Zhang, S., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv. Available at: [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Density functional theory for the prediction of interfacial properties of molecular fluids within the SAFT-γ coarse-grained approach. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Available at: [Link]

-

Gardin, A., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available at: [Link]

-

Lehtola, S., & Karttunen, A. J. (2022). Free and open source software for computational chemistry education. Aalto Research Portal. Available at: [Link]

Sources

- 1. Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. Density functional theory predictions of the mechanical properties of crystalline materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. research.aalto.fi [research.aalto.fi]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [1906.11081] Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Gem-Difluoro Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, with approximately 20-25% of all marketed drugs containing at least one fluorine atom.[1] This is due to the unique electronic properties of fluorine, the most electronegative element, which can profoundly influence a molecule's physicochemical and pharmacological profile. Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a particularly valuable functional group.[2] Its ability to act as a bioisostere for carbonyls, hydroxyls, and other functionalities, while simultaneously enhancing metabolic stability and modulating acidity, makes it a powerful tool for lead optimization and the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of the multifaceted roles of gem-difluoro groups in medicinal chemistry, from their fundamental impact on molecular properties to their strategic application in drug design and development.

The Physicochemical Impact of Gem-Difluorination: A Double-Edged Sword

The introduction of a gem-difluoro group into a molecule induces significant changes in its electronic and steric properties, which in turn modulate key physicochemical parameters relevant to drug action. Understanding these changes is crucial for the rational design of gem-difluorinated drug candidates.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a CF2 group significantly influences the acidity or basicity of neighboring functional groups through a powerful inductive effect.[5] This effect is particularly pronounced for adjacent amines and carboxylic acids. For instance, the pKa of protonated amines is generally lowered by 2.0-2.3 units upon gem-difluorination of an adjacent carbon, making the amine less basic.[6] Conversely, the acidity of carboxylic acids is increased, with pKa values decreasing by 1.0-1.3 units.[6] This modulation of pKa can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it affects the ionization state of the molecule at physiological pH.

Lipophilicity (LogP) and Solubility

The effect of gem-difluorination on lipophilicity (LogP) is more complex and less predictable than its impact on pKa.[5] While fluorine is highly electronegative, the overall effect on LogP depends on the molecular context, including the position of the CF2 group and the overall topology of the molecule.[6] In some cases, gem-difluorination can increase lipophilicity, while in others it can lead to a decrease or have a negligible effect.[5][6] This variability arises from a delicate balance between increased molecular volume and altered intermolecular interactions. Similarly, the impact on aqueous solubility is not straightforward and is influenced by factors such as crystal packing and hydrogen bonding capabilities.[5]

Enhancing Metabolic Stability: Blocking the Path of Biotransformation

One of the most significant advantages of incorporating gem-difluoro groups is the enhancement of metabolic stability.[2][5] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

By replacing a metabolically labile methylene (CH2) group with a robust CF2 group, medicinal chemists can effectively block common metabolic pathways such as hydroxylation.[7] This strategic substitution can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability of a drug candidate.[5] For example, gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model derivatives in in vitro assays.[5]

Bioisosterism and Target Engagement: Mimicking for Potency

The gem-difluoro group serves as an excellent bioisostere for several key functional groups, most notably the carbonyl group (C=O) and the hydroxyl group (-OH).[4][8] This mimicry allows for the maintenance or even enhancement of binding affinity to biological targets while offering the aforementioned benefits of increased metabolic stability.

Carbonyl Mimicry

The CF2 group can mimic the steric and electrostatic properties of a carbonyl group.[4] The polarized C-F bonds create a dipole moment that can engage in similar non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding with protein residues in the target's active site. This strategy has been successfully employed to design enzyme inhibitors where the gem-difluoro group replaces a scissile amide or ester bond, rendering the molecule resistant to hydrolysis while maintaining its ability to bind to the active site.[9]

Hydroxyl and Gem-Diol Mimicry

The gem-difluoromethylene group can also act as a non-hydrolyzable mimic of a hydrated carbonyl, or gem-diol. This is particularly relevant in the design of inhibitors for enzymes that proceed through a tetrahedral intermediate, such as proteases. The CF2 group can occupy a similar space and present a similar electrostatic profile to the gem-diol intermediate, leading to potent inhibition.

Conformational Control and Binding Affinity

The introduction of a gem-difluoro group can impose significant conformational constraints on a molecule.[10][11] The steric bulk of the fluorine atoms and the gauche effect associated with C-F bonds can favor specific rotamers and restrict the conformational flexibility of a drug candidate. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to an increase in binding affinity and selectivity.[11] Studies on macrocyclic systems have shown that gem-difluorination can alter the conformational equilibrium, which in turn can have a profound effect on the compound's properties, including metabolic stability.[10][11]

Synthetic Strategies for the Introduction of Gem-Difluoro Groups

The growing importance of gem-difluorinated compounds has spurred the development of a variety of synthetic methods for their preparation. The choice of method depends on the specific target molecule and the available starting materials.

From Carbonyl Compounds